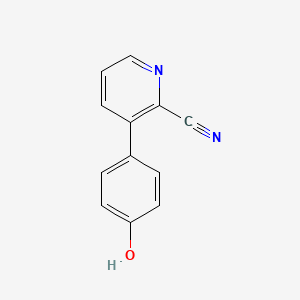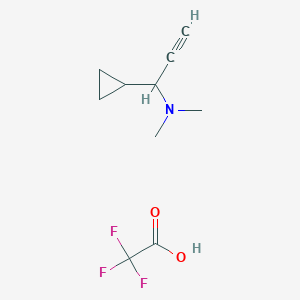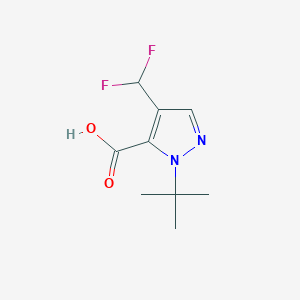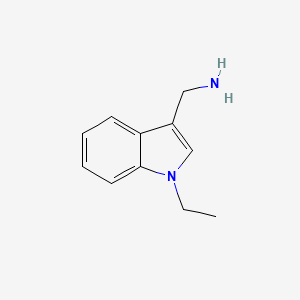
3-(4-Hydroxyphenyl)pyridine-2-carbonitrile
Descripción general
Descripción
3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is a chemical compound with the CAS Number: 1235035-68-3 and a molecular weight of 196.21 . Its IUPAC name is 3-(4-hydroxyphenyl)picolinonitrile .
Molecular Structure Analysis
The molecular structure of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is represented by the linear formula C12H8N2O . The InChI code for this compound is 1S/C12H8N2O/c13-8-12-11(2-1-7-14-12)9-3-5-10(15)6-4-9/h1-7,15H .Physical And Chemical Properties Analysis
The physical and chemical properties of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile include a molecular weight of 196.21 .Aplicaciones Científicas De Investigación
Medicinal Chemistry: Anticancer Agents
3-(4-Hydroxyphenyl)pyridine-2-carbonitrile: has been explored for its potential as a precursor in synthesizing biologically active compounds, particularly in the development of anticancer agents . Its structure allows for the creation of various derivatives that can be tested for their efficacy in inhibiting cancer cell growth.
Material Science: Organic Semiconductors
This compound plays a role in the synthesis of organic semiconductors . The pyridine and phenyl groups can be part of conjugated systems that are essential for the transport of charge in semiconductor materials, which are used in a variety of electronic devices.
Organic Field-Effect Transistors (OFETs)
The molecular structure of 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is conducive to the development of OFETs . Its ability to facilitate electron transfer makes it a valuable component in the production of high-performance OFETs.
Organic Light-Emitting Diodes (OLEDs)
In the context of OLED technology, this compound can be utilized in the synthesis of emissive materials due to its potential to form complexes with metals, which are often used in the emissive layer of OLEDs .
Pharmacology: Drug Design
The hydroxyphenyl group in 3-(4-Hydroxyphenyl)pyridine-2-carbonitrile is structurally similar to naturally occurring bioactive molecules, making it a significant scaffold in drug design . It can be modified to enhance its interaction with biological targets, leading to the development of new therapeutic drugs.
Chemical Synthesis: Suzuki–Miyaura Coupling
This compound can be used in Suzuki–Miyaura coupling reactions as a boron reagent or a coupling partner due to its nitrile and phenolic functional groups, which are reactive sites for cross-coupling to form carbon-carbon bonds .
Safety And Hazards
Propiedades
IUPAC Name |
3-(4-hydroxyphenyl)pyridine-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O/c13-8-12-11(2-1-7-14-12)9-3-5-10(15)6-4-9/h1-7,15H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGZWLRZYPIHSME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)C#N)C2=CC=C(C=C2)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Hydroxyphenyl)pyridine-2-carbonitrile | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Cyclohexyl-1-methyl-1-[1-(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]urea](/img/structure/B2877519.png)





![N-(6-{[(4-chlorobenzyl)sulfanyl]methyl}-2-phenyl-4-pyrimidinyl)-N,N-dimethylamine](/img/structure/B2877530.png)
![[3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)azetidin-1-yl]-(3-methoxyphenyl)methanone](/img/structure/B2877532.png)
![1-[4-(Oxolan-2-yl)piperidin-1-yl]prop-2-en-1-one](/img/structure/B2877533.png)
![2-((2-(4-ethoxyphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(2-methoxyphenyl)acetamide](/img/structure/B2877534.png)

![(E)-2-amino-N-isobutyl-1-((pyridin-4-ylmethylene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2877536.png)
